![molecular formula C11H10BrNO2 B6598055 5-bromo-3,6-dimethyl-1H-indole-2-carboxylic acid CAS No. 894853-35-1](/img/structure/B6598055.png)
5-bromo-3,6-dimethyl-1H-indole-2-carboxylic acid
Overview
Description
5-bromo-3,6-dimethyl-1H-indole-2-carboxylic acid, also known as 5-Bromo-DMI or 5-Bromo-Indole-2-carboxylic acid, is an aromatic organic compound with a molecular formula of C9H8BrNO2. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. This compound is widely used in both organic and inorganic synthesis, and has been studied for its potential applications in medicinal chemistry, agriculture, and biotechnology.
Scientific Research Applications
5-bromo-3,6-dimethyl-1H-indole-2-carboxylic acid has been studied extensively in scientific research, due to its potential applications in medicinal chemistry, agriculture, and biotechnology. It has been used as a reagent in the synthesis of various pharmaceuticals, such as antifungal agents, anti-inflammatory drugs, and antibiotics. It has also been used in the synthesis of agrochemicals, such as herbicides and insecticides. In addition, 5-bromo-3,6-dimethyl-1H-indole-2-carboxylic acid has been used in the synthesis of various organic compounds, such as dyes, pigments, and catalysts.
Mechanism of Action
The mechanism of action of 5-bromo-3,6-dimethyl-1H-indole-2-carboxylic acid is not fully understood, but it is believed to involve the formation of a bromonium ion intermediate, which then undergoes an elimination reaction to form the desired product. This mechanism is similar to that of other brominated compounds, such as bromobenzene and bromoacetamide.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-3,6-dimethyl-1H-indole-2-carboxylic acid are not well understood. However, it has been shown to inhibit the growth of certain bacteria and fungi, as well as some cancer cells. In addition, it has been reported to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
5-bromo-3,6-dimethyl-1H-indole-2-carboxylic acid is a useful reagent for organic synthesis in the laboratory, due to its low cost and ease of use. However, it is important to note that it is highly toxic and should be handled with care. In addition, it is also sensitive to light and air, so it should be stored in a dark, airtight container.
Future Directions
The potential applications of 5-bromo-3,6-dimethyl-1H-indole-2-carboxylic acid are vast, and its use in medicinal chemistry, agriculture, and biotechnology is only beginning to be explored. Future research could focus on the development of more efficient and cost-effective synthesis methods for this compound, as well as the exploration of its biological activity in various organisms. In addition, further research could focus on the development of new pharmaceuticals, agrochemicals, and other organic compounds based on 5-bromo-3,6-dimethyl-1H-indole-2-carboxylic acid.
properties
IUPAC Name |
5-bromo-3,6-dimethyl-1H-indole-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-5-3-9-7(4-8(5)12)6(2)10(13-9)11(14)15/h3-4,13H,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCOMIBNBCDZKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)C(=C(N2)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-3,6-dimethyl-1H-indole-2-carboxylic acid | |
CAS RN |
894853-35-1 | |
Record name | 5-bromo-3,6-dimethyl-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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